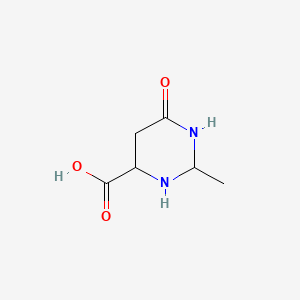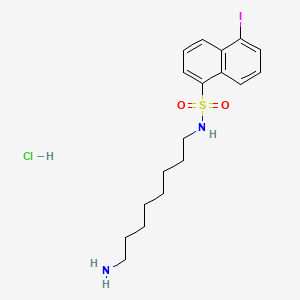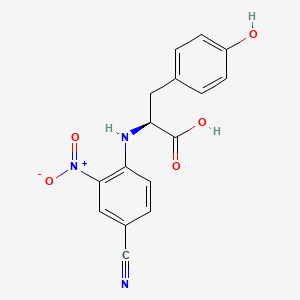
(S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine is a synthetic compound that features a cyano group and a nitro group attached to a phenyl ring, which is further connected to the amino acid L-tyrosine
Métodos De Preparación
The synthesis of (S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine typically involves multiple steps. One common method starts with the nitration of a phenyl ring to introduce the nitro group, followed by the introduction of the cyano group through a substitution reaction. The final step involves coupling the modified phenyl ring with L-tyrosine under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
(S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitro groups can participate in various chemical interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
(S)-N-(4-Cyano-2-nitro-phenyl)-L-tyrosine can be compared with other similar compounds, such as:
(4-Cyano-2-nitrophenyl)boronic acid: Similar in structure but with a boronic acid group instead of L-tyrosine.
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate: Contains a malonate group instead of L-tyrosine. These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its specific context.
Propiedades
IUPAC Name |
(2S)-2-(4-cyano-2-nitroanilino)-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c17-9-11-3-6-13(15(8-11)19(23)24)18-14(16(21)22)7-10-1-4-12(20)5-2-10/h1-6,8,14,18,20H,7H2,(H,21,22)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUSNCXDVUIPAQ-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724777 |
Source


|
| Record name | N-(4-Cyano-2-nitrophenyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182114-34-7 |
Source


|
| Record name | N-(4-Cyano-2-nitrophenyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2S,5S)-5-Methyl-2-oxido-1,2,3-oxathiazolidin-3-yl]pyridine](/img/structure/B573980.png)
![ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]-](/img/structure/B573981.png)

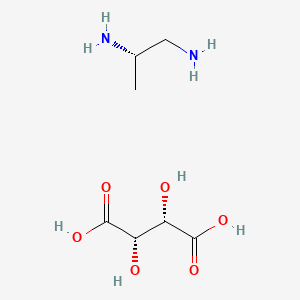
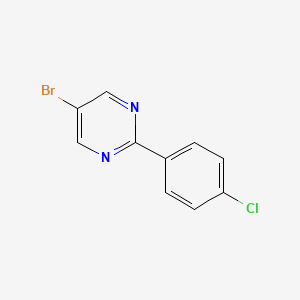
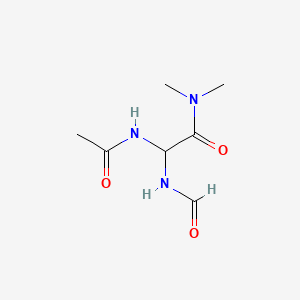
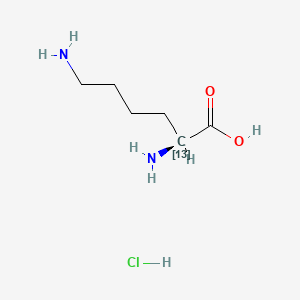
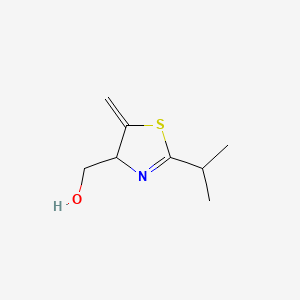
![4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine](/img/structure/B573989.png)
